molecular formula C24H18N4O3 B12128085 methyl 2-amino-1-(4-phenoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

methyl 2-amino-1-(4-phenoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B12128085
M. Wt: 410.4 g/mol
InChI Key: QDIAEDGLWGTZGO-UHFFFAOYSA-N
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Description

Methyl 2-amino-1-(4-phenoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties . This compound, with its unique structural features, has garnered interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-1-(4-phenoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core . Subsequent functionalization steps, such as amination and esterification, are employed to introduce the amino and ester groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve the use of heterogeneous catalysts to enhance reaction efficiency and yield. For instance, phosphate-based catalysts like mono-ammonium phosphate (MAP) or di-ammonium phosphate (DAP) can be utilized . These catalysts facilitate the condensation and cyclization reactions necessary for constructing the quinoxaline framework.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-1-(4-phenoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other peroxides.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: N-bromosuccinimide (NBS) for bromination reactions.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Brominated quinoxaline compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 2-amino-1-(4-phenoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of DNA topoisomerases, enzymes crucial for DNA replication and transcription . This inhibition can result in the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-1-(4-phenoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate stands out due to its unique combination of functional groups, which confer a broad spectrum of biological activities. Its structural complexity allows for diverse chemical modifications, making it a versatile compound in scientific research.

Properties

Molecular Formula

C24H18N4O3

Molecular Weight

410.4 g/mol

IUPAC Name

methyl 2-amino-1-(4-phenoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C24H18N4O3/c1-30-24(29)20-21-23(27-19-10-6-5-9-18(19)26-21)28(22(20)25)15-11-13-17(14-12-15)31-16-7-3-2-4-8-16/h2-14H,25H2,1H3

InChI Key

QDIAEDGLWGTZGO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)OC5=CC=CC=C5)N

Origin of Product

United States

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